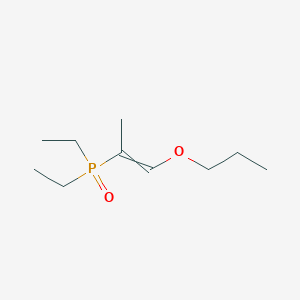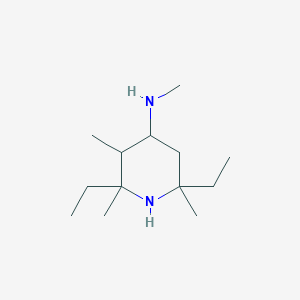
2,6-Diethyl-N,2,3,6-tetramethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethyl-N,2,3,6-tetramethylpiperidin-4-amine is an organic compound belonging to the amine class. It is characterized by its piperidine ring structure, which is substituted with ethyl and methyl groups. This compound is known for its steric hindrance due to the bulky substituents, which can influence its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-N,2,3,6-tetramethylpiperidin-4-amine can be achieved through several methods. One common approach involves the conjugate addition of ammonia to a precursor such as phorone, followed by reduction reactions. The intermediate triacetone amine is then subjected to further reactions to introduce the ethyl and methyl groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow processes to ensure efficiency and scalability. The use of metal oxide catalysts in dehydration reactions is also common to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Diethyl-N,2,3,6-tetramethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylamines or nitroxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like allylic chlorides and alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include hydroxylamines, nitroxides, and various substituted amines, depending on the specific reagents and conditions employed .
Scientific Research Applications
2,6-Diethyl-N,2,3,6-tetramethylpiperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Diethyl-N,2,3,6-tetramethylpiperidin-4-amine involves its role as a hindered base. The steric hindrance provided by the ethyl and methyl groups reduces the nucleophilicity of the nitrogen atom, making it a less reactive but more stable base. This stability allows it to effectively participate in deprotonation reactions and the formation of stable complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: This compound is similar in structure but lacks the ethyl groups, making it less sterically hindered.
N,N-Diisopropylethylamine: Another hindered base, but with different substituents, leading to variations in reactivity and applications.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A derivative used as a radical species in oxidation reactions.
Uniqueness
2,6-Diethyl-N,2,3,6-tetramethylpiperidin-4-amine stands out due to its unique combination of ethyl and methyl groups, providing a higher degree of steric hindrance. This makes it particularly useful in applications where stability and controlled reactivity are desired, such as in the synthesis of complex organic molecules and the stabilization of polymers .
Properties
CAS No. |
61682-94-8 |
|---|---|
Molecular Formula |
C13H28N2 |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
2,6-diethyl-N,2,3,6-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C13H28N2/c1-7-12(4)9-11(14-6)10(3)13(5,8-2)15-12/h10-11,14-15H,7-9H2,1-6H3 |
InChI Key |
LKBMIRXCQKMBGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C(C(N1)(C)CC)C)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14574548.png)

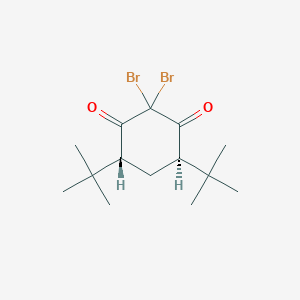
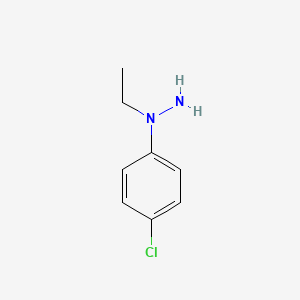
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanenitrile](/img/structure/B14574572.png)
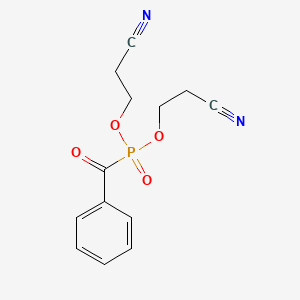

![4-[(E)-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14574592.png)
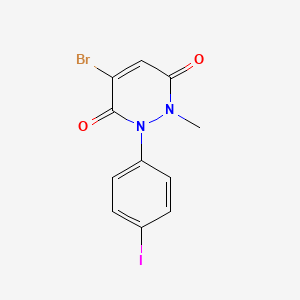
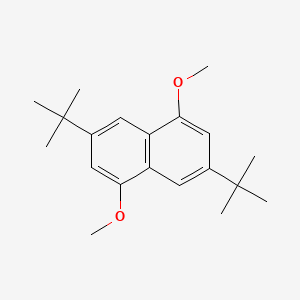
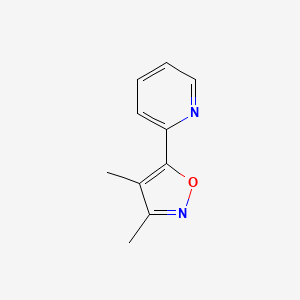
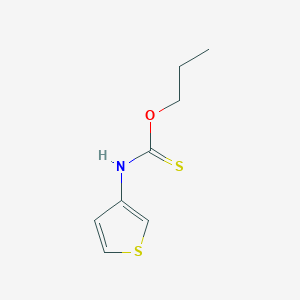
![1-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14574639.png)
